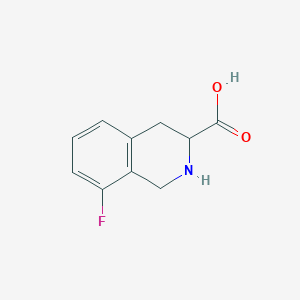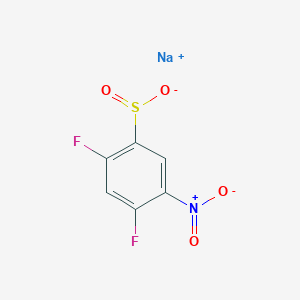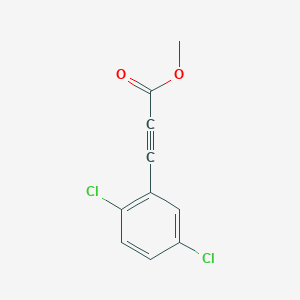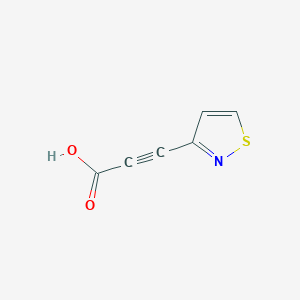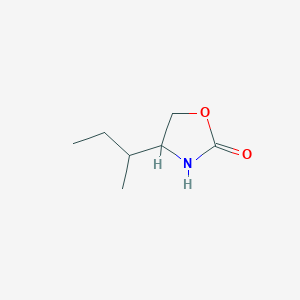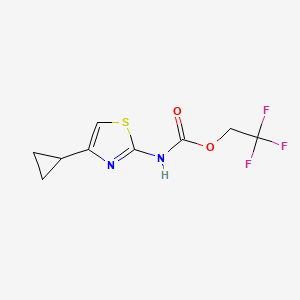
2,2,2-trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2S It is known for its unique structural features, which include a trifluoroethyl group, a cyclopropyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-cyclopropyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of the trifluoroethyl group with other functional groups.
科学的研究の応用
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
- 2,2,2-Trifluoroethyl N-(4-ethyl-1,3-thiazol-2-yl)carbamate
- 2,2,2-Trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C9H9F3N2O2S |
|---|---|
分子量 |
266.24 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H9F3N2O2S/c10-9(11,12)4-16-8(15)14-7-13-6(3-17-7)5-1-2-5/h3,5H,1-2,4H2,(H,13,14,15) |
InChIキー |
HRPZFRZWHMBNMO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CSC(=N2)NC(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


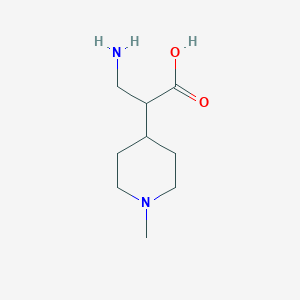

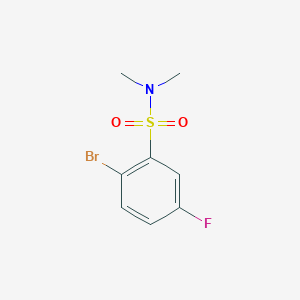
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
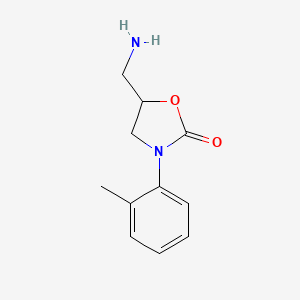
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)

